molecular formula C18H17N3O3S2 B2692139 N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864856-14-4

N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2692139
CAS No.: 864856-14-4
M. Wt: 387.47
InChI Key: JCOCMUGIEAXCGF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a synthetic compound of high interest in medicinal chemistry and oncology research. It belongs to the class of 1,2,4-thiadiazole derivatives, which are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and ability to act as bioisosteres for pyrimidine bases, potentially disrupting DNA replication in cancer cells . The molecular structure combines a 1,2,4-thiadiazole core, known for its significant therapeutic potential, with a 2,4-dimethoxyphenyl acetamide group . This specific hybridization of pharmacophores is a common strategy in the design of novel anticancer agents, aiming to create molecules with high affinity for multiple biological targets . Compounds featuring the 1,2,4-thiadiazole nucleus have been extensively investigated for their cytotoxic properties and have shown promise as inhibitors of various enzymes and cancer cell proliferation pathways . The presence of the sulfanylacetamide bridge and substituted phenyl rings in this molecule suggests potential for interaction with key enzymatic targets, such as carbonic anhydrases, which are implicated in tumor progression . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-23-13-8-9-14(15(10-13)24-2)19-16(22)11-25-18-20-17(21-26-18)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOCMUGIEAXCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with appropriate acetamides. The presence of the dimethoxyphenyl and phenyl substituents enhances its pharmacological profile.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiadiazole derivatives. For instance:

  • A study evaluating various 1,3,4-thiadiazole derivatives reported significant antimicrobial activity against bacteria such as E. coli and S. aureus. The tested compounds exhibited minimum inhibitory concentrations (MIC) ranging from 62.5 μg/mL to 500 μg/mL against these pathogens .
CompoundTarget MicroorganismMIC (μg/mL)
18aSalmonella typhi500
18bE. coli500
19S. aureus62.5

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • In vitro studies have shown that derivatives containing the thiadiazole moiety exhibit cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and colon cancer cells. For example, compounds derived from the thiadiazole scaffold demonstrated IC50 values as low as 22.1 μM against MCF-7 cells .
Cell LineIC50 (μM)Reference
MCF-722.1
A54934.71
HCT11626.5

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various cellular targets:

  • Antimicrobial Mechanism : Thiadiazoles may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
  • Anticancer Mechanism : These compounds can induce apoptosis in cancer cells by activating caspases or inhibiting cell proliferation through cell cycle arrest.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of thiadiazole derivatives:

  • Antitubercular Activity : A study reported that certain thiadiazole compounds showed potent activity against Mycobacterium smegmatis, with MIC values lower than standard treatments like Isoniazid .
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties in models of epilepsy and neurodegenerative diseases, showing promising results in reducing seizure activity without significant neurotoxicity .

Scientific Research Applications

Antimicrobial Activity

1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activities. For instance:

  • Bacterial Inhibition : Various derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : Some derivatives demonstrated antifungal effects against species such as Aspergillus niger and Candida albicans .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been highlighted in recent studies:

  • HIV Inhibition : Compounds with a 1,3,4-thiadiazole structure have been evaluated for their inhibitory effects on HIV replication. For example, certain derivatives showed EC50 values as low as 0.96 μg/mL against HIV-1 .
  • Other Viruses : Studies have reported that thiadiazole derivatives can inhibit various viruses, including Dengue virus and Hepatitis C virus .

Anticonvulsant Activity

Research into the anticonvulsant properties of thiadiazole-containing compounds has yielded promising results:

  • Efficacy in Models : Compounds similar to N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide have been tested in animal models (e.g., MES and PTZ models) showing significant anticonvulsant activity compared to standard medications like valproic acid .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of thiadiazole derivatives is crucial in drug development. Various studies have indicated that modifications to the thiadiazole ring and substituents can significantly enhance biological activity:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring has been associated with increased potency against various biological targets .
  • Thiadiazole Variants : Different substitutions on the thiadiazole ring can lead to variations in activity profiles against bacteria and viruses .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Synthetic Pathways : Common methods include condensation reactions involving thiocarbonyl compounds and acetamides under various conditions (e.g., microwave irradiation) to improve yields and reduce reaction times .
Synthesis MethodDescriptionYield
Conventional SynthesisTraditional methods using solvents and reagentsModerate
Microwave IrradiationEnhanced reaction rates with higher yieldsHigh

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Antiviral Trials : A study demonstrated that a derivative exhibited significant inhibition of viral replication in vitro with minimal cytotoxicity .
  • Anticonvulsant Efficacy : In vivo studies showed that certain derivatives provided substantial protection against induced seizures in rodent models .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfonyl (-SO₂-) derivatives under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Sulfanyl → SulfonylH₂O₂ (30%), H⁺, 60–80°C, 4–6 hrsN-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfonyl]acetamide75–85%
Thiadiazole ringKMnO₄ (aqueous), acidic conditionsOxidized thiadiazole with ketone or carboxylic acid groups60–70%

Key Insight : Oxidation of the sulfanyl group enhances polarity and potential hydrogen-bonding capacity, which is critical for modifying pharmacokinetic properties.

Reduction Reactions

The thiadiazole ring and acetamide group participate in selective reductions.

Reaction TypeReagents/ConditionsProductYieldReference
Thiadiazole ring reductionPd/C, H₂ (1 atm), ethanol, 50°CDihydrothiadiazole derivative with retained acetamide70–80%
Acetamide reductionLiAlH₄, THF, refluxCorresponding amine derivative (N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethylamine)65%

Mechanistic Note : Pd/C-mediated hydrogenation selectively reduces the thiadiazole ring without affecting the sulfanyl bridge.

Substitution Reactions

The thiadiazole ring and sulfanyl group are susceptible to nucleophilic substitution.

Reaction SiteReagents/ConditionsProductYieldReference
Thiadiazole C-5K₂CO₃, R-X (alkyl/aryl halides), DMF, 80°C5-Substituted thiadiazole derivatives (e.g., alkyl/aryl groups)60–75%
Sulfanyl bridgeAmines (e.g., NH₃, R-NH₂), ethanol, refluxThiol-amine exchange products (e.g., disulfide or amine-linked analogs)50–65%

Example : Reaction with benzyl chloride produces 5-benzylthio derivatives, which show enhanced antimicrobial activity in analogs.

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Acidic hydrolysisHCl (6M), reflux, 8–10 hrs2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetic acid + 2,4-dimethoxyaniline85%
Basic hydrolysisNaOH (2M), ethanol, 70°C, 6 hrsSodium salt of acetic acid derivative + free amine90%

Application : Hydrolysis products serve as intermediates for synthesizing bioactive analogs.

Cycloaddition and Heterocycle Formation

The thiadiazole ring participates in [3+2] cycloadditions with nitriles or alkynes.

Reaction PartnersConditionsProductYieldReference
PhenylacetyleneCuI, DMF, 120°C, 12 hrsThiadiazole-fused triazole derivatives55%
AcetonitrileBF₃·Et₂O, CH₂Cl₂, 25°C, 24 hrsImidazothiadiazole hybrids40–50%

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition yields:

  • Primary products : CO₂, NH₃, and sulfur oxides.

  • Char residue : 15–20% at 600°C .

Comparison with Similar Compounds

Table 1: Structural Features of Select Acetamide Derivatives

Compound Name Core Heterocycle R1 (Aryl Group) R2 (Sulfanyl-Acetamide Substituent) Key Modifications
Target Compound 1,2,4-thiadiazole 3-phenyl N-(2,4-dimethoxyphenyl) 2,4-dimethoxy enhances solubility
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide 1,2,4-thiadiazole 3-(2-chlorophenyl) N-(2-furylmethyl) Chlorine increases lipophilicity
N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide 1,2,4-thiadiazole 3-phenyl Piperazine-carboxamide Piperazine improves CNS targeting
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 1,2,4-thiadiazole 3-methylsulfanyl N-(4-fluorophenyl) Fluorine enhances metabolic stability
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide 1,2,4-triazole 4-amino-5-phenyl N-(3,4-dichlorophenyl) Amino group increases polarity

Key Structural Insights :

  • The 2,4-dimethoxyphenyl group in the target compound improves aqueous solubility relative to halogenated analogs (e.g., 2-chlorophenyl in , 3,4-dichlorophenyl in ) .

Pharmacological Activity Comparisons

Key Findings :

  • coli .
  • Orco agonists like VUAA-1 (EC50 = 0.3 µM) share structural motifs (triazole-thiadiazole cores) with the target compound, indicating possible utility in insect olfaction modulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach:

Thioether Formation : Reacting 3-phenyl-1,2,4-thiadiazole-5-thiol with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

Acetamide Coupling : Introducing the 2,4-dimethoxyphenyl group through nucleophilic substitution or coupling reagents like EDC/HOBt .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of methoxy protons (δ ~3.8 ppm) and aromatic protons from the phenyl and thiadiazole moieties .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) stretches .

Q. How is the purity of this compound assessed in pharmacological studies?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is typically required for in vivo studies .
  • Elemental Analysis : Compare experimental C, H, N, S values to theoretical calculations (deviation <0.4%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize anti-inflammatory activity?

  • Methodological Answer :

  • Substituent Variation : Modify substituents on the phenyl (e.g., electron-withdrawing groups) and thiadiazole rings (e.g., halogens) to assess impact on activity .
  • In Vivo Models : Use carrageenan-induced paw edema in rats (dose: 10 mg/kg, reference: diclofenac at 8 mg/kg) to compare efficacy. Track exudate volume reduction (see Table 3 in ).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for COX-2 or LOX enzymes .

Q. What strategies resolve conflicting data in biological activity assessments?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple doses (e.g., 1–50 mg/kg) to identify optimal efficacy-toxicity windows .
  • Assay Reproducibility : Validate results across independent labs using standardized protocols (e.g., OECD guidelines).
  • Meta-Analysis : Aggregate data from similar acetamide derivatives to identify trends (e.g., thiadiazole substitution correlates with potency) .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and hERG inhibition .
  • Molecular Dynamics (MD) : Simulate interactions with liver microsomal enzymes (e.g., CYP3A4) to identify metabolic hotspots .
  • In Vitro Toxicity : Perform MTT assays on HepG2 cells to screen for cytotoxicity at therapeutic concentrations .

Q. What experimental approaches determine solubility and bioavailability?

  • Methodological Answer :

  • Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • PAMPA Assay : Assess passive permeability using artificial membranes. Compare to reference drugs (e.g., propranolol for high permeability) .
  • Pharmacokinetic Profiling : Conduct IV/oral dosing in rodents, with plasma sampling for LC-MS/MS analysis of AUC and Cmax .

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